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Compound of Interest

Compound Name: Peramivir

cat. No.: B1663781

Peramivir, a potent antiviral agent, is a neuraminidase inhibitor used in the treatment of
influenza. Its synthesis is a multi-step process involving the construction of a highly
functionalized cyclopentane core. This technical guide provides an in-depth overview of a key
synthetic route to Peramivir, detailing the experimental protocols for each step and
summarizing the quantitative data. The process begins with the readily available starting
material, (£)-2-azabicyclo[2.2.1]hept-5-en-3-one, also known as Vince lactam.

Core Synthetic Pathway

The synthesis of Peramivir from Vince lactam can be accomplished through an eight-step
process. This pathway involves key transformations including the opening of the bicyclic
lactam, protection of the resulting amino group, a 1,3-dipolar cycloaddition to build the core
carbocyclic ring system with the desired stereochemistry, reductive cleavage of the resulting
isoxazolidine ring, acetylation of a newly formed amino group, guanidinylation, and final
deprotection and hydrolysis steps to yield the active pharmaceutical ingredient.[1] A notable
total yield of up to 52.7% has been reported for this process, with individual step yields ranging
from 80-95%.[1]

Diagram of the Core Synthetic Pathway
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Caption: Overall synthetic scheme for Peramivir starting from Vince Lactam.

Experimental Protocols and Intermediates

The following sections provide detailed methodologies for the key steps in the synthesis of

Peramivir.

Step 1: Ring Opening of Vince Lactam

Reaction: Vince lactam is treated with anhydrous methanol and dry hydrogen chloride gas to
induce ring opening and esterification, yielding Methyl (+)-cis-4-aminocyclopent-2-ene-1-
carboxylate hydrochloride.

Protocol: Vince lactam is dissolved in anhydrous methanol. Dry HCI gas is bubbled through
the solution at room temperature for 2 hours. The mixture is then heated to 45°C and stirred
for 1 hour. After the reaction is complete, the solvent is concentrated, and the product is
crystallized, filtered, and dried to afford a white solid.[1]

Step 2: Protection of the Amino Group

Reaction: The amino group of the cyclopentene intermediate is protected with a tert-
butoxycarbonyl (Boc) group.

Protocol: A mixture of Methyl (z)-cis-4-aminocyclopent-2-ene-1-carboxylate hydrochloride,
sodium bicarbonate (NaHCO3), and di-tert-butyl dicarbonate (Boc20) in dichloromethane is
stirred at room temperature for 3 hours. The organic layer is then washed with water and
saturated brine, dried over anhydrous sodium sulfate (Na2S04), and the solvent is
evaporated to give an oily product. Recrystallization from a mixture of n-hexane and ethyl
acetate yields Methyl (z)-cis-4-(tert-butoxycarbonylamino)cyclopent-2-ene-1-carboxylate as
white crystals.[1] This intermediate is a crucial chiral building block for the subsequent steps.

[2]

Step 3: Preparation of 2-Ethylbutyraldehyde Oxime

o Reaction: 2-Ethylbutyraldehyde is converted to its corresponding oxime.
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e Protocol: Hydroxylamine hydrochloride and potassium carbonate are dissolved in water. An
ethanol solution of 2-ethylbutyraldehyde is slowly added dropwise under an ice bath. The
mixture is then stirred at room temperature for 2 hours. After dilution with ice water, the
product is extracted with diethyl ether. The organic phase is washed with water and
saturated brine, dried over anhydrous Na2S0O4, and concentrated to give 2-ethyl-
butyraldehyde oxime as a colorless oil.

Step 4: 1,3-Dipolar Cycloaddition

o Reaction: The core cyclopentane ring with the desired stereochemistry is constructed via a
1,3-dipolar cycloaddition reaction between the N-Boc protected cyclopentene intermediate
and the in situ generated nitrile oxide from 2-ethylbutyraldehyde oxime.

» Protocol: A catalytic amount of activated sodium hypochlorite is employed for this reaction,
leading to yields of 61-68%. The reaction is performed under base catalysis.

Step 5: Reductive Ring Cleavage of the Isoxazolidine

¢ Reaction: The isoxazolidine ring of the cycloadduct is reductively cleaved to unmask a

hydroxyl group and an amino group.

e Protocol: The isoxazolidine intermediate is dissolved in a mixed solvent of tetrahydrofuran
(THF) and methanol. Palladium on carbon (Pd/C) is added as a catalyst, and the mixture is
hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After
filtration to remove the catalyst, the filtrate is concentrated to give the product. An alternative
reducing agent, a combination of sodium borohydride (NaBH4) and nickel(ll) chloride
(NiCI2), has also been reported for this transformation.

Step 6: Acetylation of the Amino Group

e Reaction: The newly formed primary amino group is acetylated.

e Protocol: The product from the previous step is dissolved in dichloromethane, and anhydrous
acetic anhydride is added. The reaction mixture is stirred at room temperature for 16 hours.
Water is then added, and the organic layer is separated. The aqueous phase is extracted
multiple times with dichloromethane. The combined organic phases are washed with water
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and saturated brine, dried over anhydrous Na2S0O4, and the solvent is removed under
reduced pressure to yield the acetylated product as a white solid.

Step 7: Guanidinylation

e Reaction: The guanidinium group, a key functionality for the antiviral activity of Peramivir, is
introduced.

o Protocol: The Boc-protected amino group of the acetylated intermediate is first deprotected.
The resulting free amine is then reacted with N,N'-bis(tert-butoxycarbonyl)-S-
methylisothiourea in the presence of mercuric chloride in dimethylformamide (DMF) at room
temperature for 20 hours. The product is purified by column chromatography.

Step 8: Final Hydrolysis and Deprotection

e Reaction: The methyl ester is hydrolyzed to the carboxylic acid, and the Boc protecting
groups on the guanidinyl moiety are removed.

» Protocol: The protected guanidinylated intermediate is dissolved in a 1:1 mixture of THF and
ethanol, and a 1M sodium hydroxide solution is slowly added. The reaction is stirred at room
temperature for 4 hours. The organic solvent is then removed under reduced pressure. The
resulting crude product is then treated with trifluoroacetic acid and triethylsilane in
dichloromethane at room temperature for 24 hours to remove the Boc protecting groups. The
final product, Peramivir, is obtained as a white crystalline solid after recrystallization from a
methanol/water mixture.

Quantitative Data Summary
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Caption: Workflow for key experimental stages in the synthesis of Peramivir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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